An In-depth Technical Guide on the Synthesis and Chemical Structure of Sodium Iodomethanesulfonate
An In-depth Technical Guide on the Synthesis and Chemical Structure of Sodium Iodomethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of sodium iodomethanesulfonate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed experimental protocols, quantitative data, and structural elucidation.
Introduction
Sodium iodomethanesulfonate (CH₂INaO₃S) is an organosulfur compound of interest in various chemical and pharmaceutical research areas. Its synthesis and detailed structural characterization are crucial for understanding its reactivity and potential applications. This document outlines a plausible synthetic pathway and presents available and predicted structural and spectroscopic data.
Synthesis of Sodium Iodomethanesulfonate
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Synthesis of a Halomethanesulfonate Precursor: Preparation of sodium chloromethanesulfonate or sodium bromomethanesulfonate.
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Halogen Exchange Reaction: Conversion of the chloromethanesulfonate or bromomethanesulfonate to sodium iodomethanesulfonate via a Finkelstein-type reaction.
Step 1: Synthesis of Sodium Halomethanesulfonate Precursors
The synthesis of sodium chloromethanesulfonate and sodium bromomethanesulfonate can be achieved through the reaction of the corresponding dihalomethane with sodium sulfite in an aqueous or aqueous-alcoholic medium.
2.1.1. Synthesis of Sodium Bromomethanesulfonate
A detailed experimental protocol for the synthesis of sodium 2-bromoethanesulfonate provides a strong foundational methodology that can be adapted for sodium bromomethanesulfonate. The reaction involves the nucleophilic substitution of one bromine atom from dibromomethane by the sulfite ion.
Experimental Protocol (Adapted from the synthesis of sodium 2-bromoethanesulfonate)[1]
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, a solution of anhydrous sodium sulfite in water is prepared.
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Addition of Reactant: A significant molar excess of dibromomethane is added to the sodium sulfite solution. The use of an excess of the dihalomethane is crucial to minimize the formation of the disubstituted product (sodium methanedisulfonate).
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Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction time will need to be optimized, but a duration of several hours is expected.
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Work-up and Purification:
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After cooling, the excess dibromomethane is removed by distillation or phase separation.
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The aqueous solution is then evaporated to dryness.
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The resulting solid residue, containing sodium bromomethanesulfonate and unreacted sodium sulfite and sodium bromide, is extracted with a hot alcohol (e.g., 95% ethanol).
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The desired product, being more soluble in hot alcohol than the inorganic salts, is extracted.
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Upon cooling the alcoholic extract, sodium bromomethanesulfonate crystallizes.
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The crystals are collected by filtration, washed with cold alcohol, and dried.
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Quantitative Data (Expected)
| Parameter | Value | Reference |
| Starting Materials | Dibromomethane, Anhydrous Sodium Sulfite | [1] |
| Solvent | Water, 95% Ethanol (for extraction) | [1] |
| Reaction Temperature | Reflux | [1] |
| Expected Yield | 70-85% (by analogy) | [1] |
Step 2: Finkelstein Reaction for the Synthesis of Sodium Iodomethanesulfonate
The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen. In this context, sodium bromomethanesulfonate (or chloromethanesulfonate) is treated with sodium iodide in a suitable solvent to yield sodium iodomethanesulfonate. The choice of solvent is critical to drive the reaction to completion. Acetone is a common solvent for Finkelstein reactions as sodium iodide is soluble in it, while the resulting sodium bromide or sodium chloride is not, thus precipitating out of solution and shifting the equilibrium towards the product.[2][3][4][5]
Experimental Protocol
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Reaction Setup: In a round-bottomed flask, dissolve the synthesized sodium bromomethanesulfonate in anhydrous acetone.
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Addition of Sodium Iodide: Add a stoichiometric excess of anhydrous sodium iodide to the solution.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time, which may range from several hours to a day. The progress of the reaction can be monitored by the precipitation of sodium bromide.
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Work-up and Purification:
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The precipitated sodium bromide is removed by filtration.
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The acetone is removed from the filtrate by rotary evaporation.
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The resulting crude sodium iodomethanesulfonate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Quantitative Data (Expected)
| Parameter | Value | Reference |
| Starting Material | Sodium Bromomethanesulfonate | [2][3][4][5] |
| Reagent | Sodium Iodide | [2][3][4][5] |
| Solvent | Anhydrous Acetone | [2][3][4][5] |
| Reaction Temperature | Room Temperature to Reflux | [2][3][4][5] |
| Expected Yield | High (driven by precipitation) | [2][3][4][5] |
Chemical Structure of Sodium Iodomethanesulfonate
The chemical structure of sodium iodomethanesulfonate consists of a sodium cation (Na⁺) and an iodomethanesulfonate anion (ICH₂SO₃⁻). The anion features a central sulfur atom tetrahedrally bonded to three oxygen atoms and one carbon atom. The carbon atom is, in turn, bonded to two hydrogen atoms and one iodine atom.
Predicted Spectroscopic Data
Due to the lack of directly available experimental spectra for sodium iodomethanesulfonate, the following data are predicted based on the analysis of similar compounds.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of the iodomethanesulfonate anion is expected to show a singlet for the two equivalent protons of the methylene group (CH₂). The chemical shift of this peak will be influenced by the electronegativity of the adjacent iodine and sulfonate groups. For comparison, the chemical shift of the protons in iodomethane is approximately 2.16 ppm.[6] The presence of the electron-withdrawing sulfonate group would be expected to shift this peak further downfield.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show a single resonance for the methylene carbon. The chemical shift will be significantly affected by the attached iodine atom. In iodomethane, the ¹³C chemical shift is around -20.5 ppm.[7] The sulfonate group will also influence this shift. For tetraiodomethane, the 13C chemical shift is reported to be at 421.0 ppm upfield from benzene.[8]
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum of sodium iodomethanesulfonate will be dominated by the strong absorptions of the sulfonate group.[9]
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S=O Stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively.[10]
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S-O Stretching: Several strong bands are anticipated in the 1000-750 cm⁻¹ region.[9]
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C-S Stretching: A weaker absorption corresponding to the C-S stretch is expected in the 800-600 cm⁻¹ range.
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C-H Stretching: Absorptions for the methylene C-H bonds will be observed in the typical region of 3000-2850 cm⁻¹.[11]
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C-I Stretching: A weak to medium absorption for the C-I bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.
3.1.4. Raman Spectroscopy
Raman spectroscopy is also a valuable tool for characterizing the sulfonate group.[12] The symmetric S=O stretching vibration, which is often strong in the Raman spectrum, would be a key diagnostic peak. The C-I and C-S stretching vibrations should also be Raman active.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for sodium iodomethanesulfonate.
Chemical Structure of Iodomethanesulfonate Anion
Caption: Chemical structure of the iodomethanesulfonate anion.
Conclusion
This technical guide has outlined a robust and plausible synthetic route for sodium iodomethanesulfonate, leveraging established chemical transformations. While direct experimental data for the final product is scarce, this document provides detailed, adaptable protocols and predicted structural and spectroscopic characteristics based on analogous compounds. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of novel organosulfur compounds for a variety of applications. Further experimental work is encouraged to validate and refine the proposed methodologies and to fully characterize the physicochemical properties of sodium iodomethanesulfonate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]
- 7. Iodomethane-13C | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
